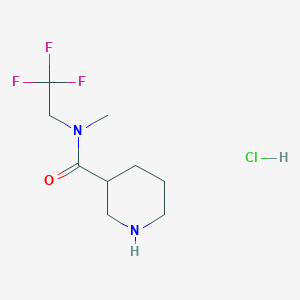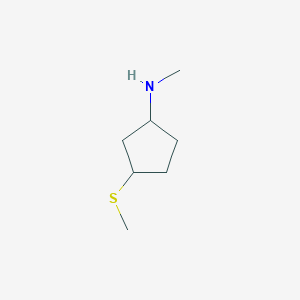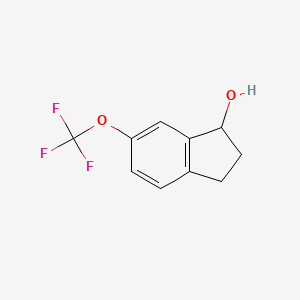
6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of trifluoromethoxy-containing compounds is a challenging area of research . Traditional methods for the synthesis of CF3-O-containing compounds have been summarized, and recent advances in trifluoromethoxylation reagents have been reviewed .
Molecular Structure Analysis
The trifluoromethoxy group has a unique conformation where the OCF3 moiety is orthogonal to the ring plane . This gives it unique physicochemical and biological properties.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The trifluoromethoxy group in this compound is of particular interest in medicinal chemistry. It can influence the biological activity of pharmaceuticals by affecting their metabolic stability and membrane permeability . The presence of this group can enhance the binding affinity of drugs to their targets, potentially leading to more effective medications.
Organic Synthesis
In organic synthesis, the trifluoromethoxy group is a valuable moiety for introducing fluorine into molecules. This compound can serve as a reagent or intermediate in the synthesis of more complex fluorinated structures, which are prevalent in agrochemicals and pharmaceuticals .
Material Science
Fluorinated compounds like 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol are used in material science to create materials with unique properties, such as increased resistance to solvents and thermal stability. They are particularly useful in the development of advanced polymers and coatings .
Agrochemistry
The trifluoromethoxy group’s ability to resist degradation by environmental factors makes it a valuable addition to agrochemicals. This compound could be used to develop pesticides and herbicides with improved longevity and efficacy .
Biochemistry Research
In biochemistry, the introduction of fluorine atoms can significantly alter the properties of biomolecules. This compound could be used to study the effects of fluorination on the structure and function of proteins and enzymes .
Environmental Science
Due to its stability and unique interactions with organic molecules, this compound can be used in environmental science to study pollutant behavior and degradation. It could also play a role in the development of environmentally friendly solvents .
Drug Discovery
This compound’s potential biological activities make it a candidate for drug discovery efforts. It could be investigated for its antimicrobial properties and used as a scaffold for developing new therapeutic agents.
Analytical Chemistry
In analytical chemistry, fluorinated compounds are often used as standards or reagents due to their distinct spectroscopic properties6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol could be utilized in methods such as NMR or mass spectrometry to analyze complex mixtures .
Mecanismo De Acción
Target of Action
It is structurally similar to riluzole , which is known to modulate glutamate neurotransmission by inhibiting both glutamate release and postsynaptic glutamate receptor signaling .
Mode of Action
If we consider its structural similarity to Riluzole, it might interact with its targets (glutamate receptors) and inhibit both the release of glutamate and postsynaptic glutamate receptor signaling . This could result in a decrease in glutamate-mediated toxicity, which has been implicated in neurodegenerative diseases .
Biochemical Pathways
Based on its similarity to riluzole, it might affect the glutamate neurotransmission pathway . The downstream effects could include a reduction in glutamate-mediated toxicity, potentially offering neuroprotection .
Pharmacokinetics
Riluzole, a structurally similar compound, is well-absorbed with an average absolute oral bioavailability of about 60% . It has a mean elimination half-life of 12 hours after repeated doses
Result of Action
If we consider its similarity to riluzole, it might offer neuroprotection by reducing glutamate-mediated toxicity .
Propiedades
IUPAC Name |
6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)15-7-3-1-6-2-4-9(14)8(6)5-7/h1,3,5,9,14H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTGRKVUUXJWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



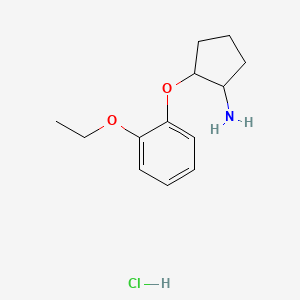
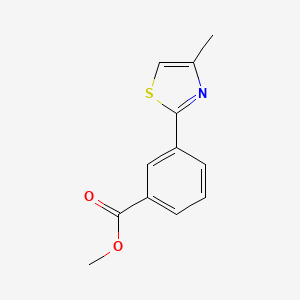
![1-[(1-Aminopropan-2-yl)oxy]-3-chlorobenzene hydrochloride](/img/structure/B1423295.png)

![2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl methanesulfonate](/img/structure/B1423298.png)

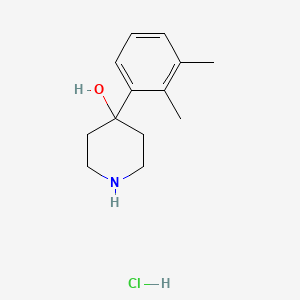
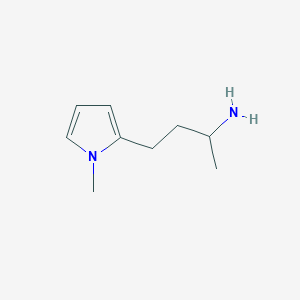
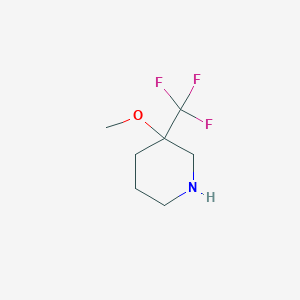

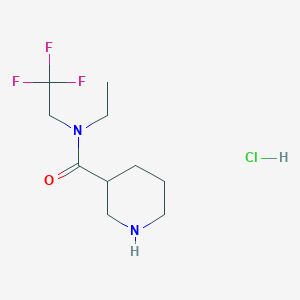
![4,4,5,5-Tetramethyl-2-{3-[(methylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B1423309.png)
